molecular formula C21H23NO4 B1613457 2-Carboethoxy-2'-morpholinomethyl benzophenone CAS No. 898750-14-6

2-Carboethoxy-2'-morpholinomethyl benzophenone

Cat. No.: B1613457
CAS No.: 898750-14-6
M. Wt: 353.4 g/mol
InChI Key: JPSCALRUOIEEOZ-UHFFFAOYSA-N
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Description

2-Carboethoxy-2’-morpholinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The compound is known for its unique chemical structure, which includes a morpholinomethyl group attached to a benzophenone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-morpholinomethyl benzophenone typically involves the reaction of benzophenone with morpholine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of 2-Carboethoxy-2’-morpholinomethyl benzophenone may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzhydrol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

2-Carboethoxy-2’-morpholinomethyl benzophenone has a wide range of scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of coatings, adhesives, and other materials requiring UV-curable properties.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-2’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The morpholinomethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Carboethoxy-2’-piperidinomethyl benzophenone
  • 2-Carboethoxy-2’-pyrrolidinomethyl benzophenone
  • 2-Carboethoxy-2’-azetidinomethyl benzophenone

Uniqueness

2-Carboethoxy-2’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs. Additionally, the morpholinomethyl group provides a versatile platform for further chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[2-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)19-10-6-5-9-18(19)20(23)17-8-4-3-7-16(17)15-22-11-13-25-14-12-22/h3-10H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSCALRUOIEEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643529
Record name Ethyl 2-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-14-6
Record name Ethyl 2-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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